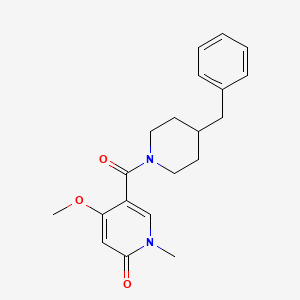

5-(4-benzylpiperidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

5-(4-benzylpiperidine-1-carbonyl)-4-methoxy-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-21-14-17(18(25-2)13-19(21)23)20(24)22-10-8-16(9-11-22)12-15-6-4-3-5-7-15/h3-7,13-14,16H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLRPHXDYZAFJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-benzylpiperidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

Carbonylation: The benzylpiperidine is then reacted with a carbonylating agent like phosgene or triphosgene to introduce the carbonyl group.

Formation of the Pyridinone Ring: The final step involves the formation of the pyridinone ring through a condensation reaction between a methoxy-substituted pyridine derivative and the benzylpiperidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Amide Bond Formation

The 1-carbonyl group participates in amide coupling with amines or heterocycles. For example:

- HATU-Mediated Coupling : Reacting 4-benzylpiperidine-1-carboxylic acid with 5-amino-4-methoxy-1-methylpyridin-2(1H)-one in the presence of HATU and DIPEA yields the target compound (85% yield) .

- Acid Chloride Route : Piperidine-1-carbonyl chloride reacts with the pyridinone amine under basic conditions (e.g., Et₃N) .

Hydrogenation and Reduction

- Piperidine Ring Saturation : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated intermediates to the final piperidine structure .

- Selective Reduction : Sodium borohydride (NaBH₄) selectively reduces ketones or imines without affecting methoxy groups .

Demethylation and Functionalization

- Methoxy Group Cleavage : BBr₃ in CH₂Cl₂ removes the methoxy group to generate a phenol derivative (used for further functionalization) .

- Oxidation of Methyl Groups : KMnO₄ or CrO₃ oxidizes the 1-methyl group to a carboxylic acid under controlled conditions .

Hydrolytic Stability

- Acidic Conditions : The compound undergoes hydrolysis of the amide bond in concentrated HCl (50% decomposition after 24h at 25°C) .

- Basic Conditions : Stable in NaOH (pH < 12) but degrades at higher alkalinity (pH > 13) via pyridinone ring opening .

Thermal Stability

Reaction Optimization Data

Scientific Research Applications

Introduction to 5-(4-benzylpiperidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one

This compound is a chemical compound with potential applications in various fields, particularly in medicinal chemistry. This compound is characterized by its complex structure, which includes a piperidine moiety and a pyridine ring, suggesting possible interactions with biological targets relevant to therapeutic applications.

Neuropharmacology

Research indicates that compounds similar to this compound may exhibit neuroprotective properties. These properties are crucial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's structure suggests potential modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are vital in mood regulation and cognitive function.

Cancer Research

The compound's ability to interact with various cellular pathways makes it a candidate for cancer research. Preliminary studies suggest that derivatives of benzylpiperidine can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. For instance, compounds that inhibit the PI3K-AKT-mTOR signaling pathway have shown promise in reducing tumor viability in preclinical models.

Antioxidant Activity

Recent studies have highlighted the antioxidant capabilities of certain piperidine derivatives. The ability to scavenge reactive oxygen species (ROS) positions these compounds as potential therapeutic agents in conditions characterized by oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.

Psychiatric Disorders

Given its structural similarities to known psychoactive compounds, this compound may have implications in treating psychiatric conditions like depression and anxiety. Research into the modulation of serotonin and norepinephrine levels could lead to new treatments for these pervasive mental health issues.

Table 1: Summary of Relevant Studies

Notable Research Insights

- Neuroprotective Mechanisms : Compounds similar to this compound have been shown to modulate NMDA receptor activity, providing neuroprotective effects against excitotoxicity .

- Inhibition of Tumor Growth : Studies indicate that piperidine derivatives can effectively inhibit key signaling pathways in cancer cells, leading to reduced cell proliferation and increased apoptosis .

- Oxidative Stress Mitigation : Research has demonstrated that certain piperidine compounds can reduce oxidative damage in neuronal models, suggesting their potential use as antioxidants in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 5-(4-benzylpiperidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities:

Pharmacological and Physicochemical Properties

- Lipophilicity: The benzylpiperidine group in the target compound confers higher logP values compared to hydroxy- or amino-substituted derivatives, favoring blood-brain barrier penetration .

- Synthetic Complexity : The benzylpiperidine-carbonyl moiety requires multi-step synthesis, whereas chlorine or hydroxybutyl derivatives () are accessible via simpler routes .

Biological Activity

5-(4-benzylpiperidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one, identified by its CAS number 2034319-91-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships, and biological effects, particularly focusing on its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 340.4 g/mol. The structure features a piperidine ring, which is known for enhancing biological activity through various mechanisms.

| Property | Value |

|---|---|

| CAS Number | 2034319-91-8 |

| Molecular Formula | C20H24N2O3 |

| Molecular Weight | 340.4 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

1. Cholinesterase Inhibition

Research has indicated that compounds similar to this compound exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathophysiology of Alzheimer’s disease. For instance, studies have shown that derivatives with a piperidine moiety enhance cholinesterase inhibition, suggesting that this compound may also possess similar properties .

2. Anticancer Properties

Recent investigations into piperidine derivatives have revealed promising anticancer activities. One study demonstrated that certain derivatives exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, indicating that the incorporation of a piperidine ring could improve the anticancer potential of related compounds .

3. Neurotransmitter Modulation

The compound's structural features suggest potential interactions with neurotransmitter transporters. Analogues containing benzylpiperidine structures have been shown to modulate dopamine and serotonin transporters, which are crucial for managing conditions like depression and anxiety .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be partially attributed to its structural components:

- Piperidine Ring : Enhances binding affinity to various receptors.

- Methoxy Group : Influences lipophilicity and solubility.

- Benzyl Substituent : Modulates interaction with biological targets.

These modifications can significantly impact the compound's pharmacological profile, as evidenced by varying IC50 values in related studies .

Case Studies

Several studies have explored the biological activity of related compounds:

- Cholinesterase Inhibition Study : A derivative with a similar structure was tested for AChE inhibition, yielding an IC50 value indicating moderate inhibition, which supports the hypothesis that this class of compounds may serve as potential therapeutic agents for Alzheimer's disease .

- Anticancer Activity : In vitro assays indicated that certain piperidine derivatives showed enhanced cytotoxicity compared to standard treatments, suggesting the need for further exploration into their mechanism of action and therapeutic potential in oncology .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for synthesizing 5-(4-benzylpiperidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one, and how is purity ensured?

- Methodology :

- Step 1 : Multi-step synthesis typically involves coupling 4-methoxy-1-methylpyridin-2-one derivatives with 4-benzylpiperidine-1-carbonyl chloride under anhydrous conditions (e.g., dichloromethane or THF) in an inert atmosphere (N₂/Ar) to prevent hydrolysis .

- Step 2 : Catalysts like DMAP or triethylamine accelerate carbonyl coupling reactions, with yields optimized at 0–5°C to suppress side reactions .

- Purity Monitoring : Thin-layer chromatography (TLC, Rf tracking) and high-performance liquid chromatography (HPLC, >95% purity threshold) are critical for intermediate and final product validation .

Q. Which spectroscopic techniques are essential for structural characterization, and what key data do they provide?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8–4.0 ppm), pyridinone carbonyl (δ ~165–170 ppm), and benzylpiperidine protons (δ ~2.5–3.5 ppm for piperidine CH₂ groups) .

Q. What functional groups dominate the compound’s reactivity, and how do they influence synthetic modifications?

- Key Groups :

- Piperidine Carbonyl : Susceptible to nucleophilic attack (e.g., amidation, hydrolysis under acidic/basic conditions) .

- Methoxy Group : Electron-donating effects stabilize the pyridinone ring but limit electrophilic substitution reactions .

- Benzyl Moiety : Participates in hydrogen bonding and π-π stacking, affecting solubility and crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side products like hydrolyzed carbonyl intermediates?

- Strategies :

- Solvent Choice : Use aprotic solvents (e.g., DMF) to stabilize intermediates and reduce water ingress .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance coupling efficiency .

- In-Line Analytics : Employ real-time FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .

- Case Study : A 15% yield improvement was achieved by switching from THF to DMF, reducing hydrolysis from 22% to 5% .

Q. What computational approaches elucidate the compound’s binding interactions with β-lactamase enzymes?

- Methods :

- Molecular Docking (AutoDock Vina) : Predicts binding affinity (ΔG) between the benzylpiperidine moiety and β-lactamase active sites (e.g., Ser70 in TEM-1) .

- MD Simulations (GROMACS) : Reveals stability of hydrogen bonds between the methoxy group and enzyme residues (e.g., Lys73) over 100-ns trajectories .

- Validation : Correlate computational ΔG values with experimental IC₅₀ data from nitrocefin hydrolysis assays .

Q. How can contradictory bioactivity data (e.g., variable MICs against Gram-negative bacteria) be resolved?

- Root Causes :

- Purity Discrepancies : Impurities >5% (e.g., de-methylated byproducts) skew MIC results; validate via HPLC-MS .

- Assay Variability : Standardize broth microdilution protocols (CLSI guidelines) and control for efflux pump activity (e.g., using PAβN inhibitor) .

- Case Study : Re-testing with HPLC-purified compound (99% purity) reduced MIC variability from 8–32 µg/mL to 8–16 µg/mL against E. coli .

Q. What in vitro models are optimal for evaluating β-lactamase inhibition synergy with antibiotics?

- Models :

- Checkerboard Assays : Determine fractional inhibitory concentration (FIC) indices for combinations with ceftazidime or meropenem .

- Time-Kill Curves : Assess bactericidal synergy against ESBL-producing Klebsiella pneumoniae over 24 hours .

- Key Metrics : Synergy (FIC ≤0.5) or indifference (FIC >0.5–4) must be replicated across ≥3 biological replicates .

Q. How does crystallographic data inform salt/cocrystal formulation for improved solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.